2-Methoxy-4,6-dimethylpyridine-3-carbothioamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-Methoxy-4,6-dimethylpyridine-3-carbothioamide are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the appropriate pyridine derivatives and thiolation reactions
Chemical Reactions Analysis
2-Methoxy-4,6-dimethylpyridine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4,6-dimethylpyridine-3-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to investigate potential drug targets.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for 2-Methoxy-4,6-dimethylpyridine-3-carbothioamide is not well-documented. like other carbothioamides, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
2-Methoxy-4,6-dimethylpyridine-3-carbothioamide can be compared with other similar compounds such as:
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile: This compound has a hydroxyl group instead of a methoxy group and a nitrile group instead of a carbothioamide group.
4,6-Dimethyl-2-hydroxynicotinonitrile: Similar to the previous compound but with a different functional group arrangement.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1193388-91-8 |
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Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carbothioamide |
InChI |
InChI=1S/C9H12N2OS/c1-5-4-6(2)11-9(12-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13) |
InChI Key |
OIYGRDBXNDSMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=S)N)OC)C |
Origin of Product |
United States |
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